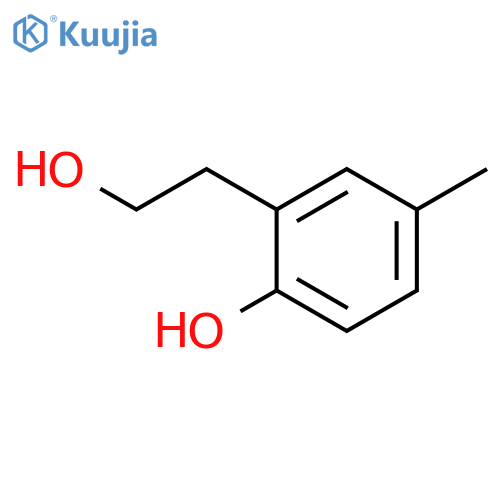Cas no 112395-77-4 (2-(2-hydroxyethyl)-4-methylphenol)

112395-77-4 structure
商品名:2-(2-hydroxyethyl)-4-methylphenol
2-(2-hydroxyethyl)-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- Benzeneethanol, 2-hydroxy-5-methyl-
- 2-hydroxy-5-methylBenzeneethanol
- 2-(2-hydroxyethyl)-4-methylphenol
- 112395-77-4
- SCHEMBL7758857
- EN300-1850294
- 2-(2-hydroxy-5-methylphenyl)ethanol
- DA-15414
- YUPLTPHCPWAUED-UHFFFAOYSA-N
-
- インチ: InChI=1S/C9H12O2/c1-7-2-3-9(11)8(6-7)4-5-10/h2-3,6,10-11H,4-5H2,1H3
- InChIKey: YUPLTPHCPWAUED-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 152.083729621g/mol
- どういたいしつりょう: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 40.5Ų
2-(2-hydroxyethyl)-4-methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850294-0.25g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1850294-2.5g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1850294-5g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 5g |
$2692.0 | 2023-09-19 | ||
| Enamine | EN300-1850294-1g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-1850294-0.5g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1850294-10.0g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 10g |
$3992.0 | 2023-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1978172-1g |
2-(2-Hydroxyethyl)-4-methylphenol |
112395-77-4 | 98% | 1g |
¥14029.00 | 2024-08-09 | |
| Enamine | EN300-1850294-1.0g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 1g |
$928.0 | 2023-06-03 | ||
| Enamine | EN300-1850294-0.05g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1850294-0.1g |
2-(2-hydroxyethyl)-4-methylphenol |
112395-77-4 | 0.1g |
$817.0 | 2023-09-19 |
2-(2-hydroxyethyl)-4-methylphenol 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
112395-77-4 (2-(2-hydroxyethyl)-4-methylphenol) 関連製品
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
